molecular formula C9H11NS B1230478 N-Benzylethanethioamide CAS No. 14309-88-7

N-Benzylethanethioamide

Cat. No.: B1230478
CAS No.: 14309-88-7
M. Wt: 165.26 g/mol
InChI Key: DAENMPDSCKPTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylethanethioamide is a high-purity organic sulfur compound containing the thioamide functional group, serving as a valuable building block in medicinal chemistry and organic synthesis research. As a thioamide derivative, this compound belongs to a class of molecules where a sulfur atom replaces the oxygen of a conventional amide group, significantly altering its electronic properties, reactivity, and biological activity while serving as a bioisostere in drug design . Thioamides like this compound are pivotal intermediates for synthesizing various nitrogen and sulfur-containing heterocycles, including thiazoles, thiazolines, and benzothiazoles, which are core structures in many pharmaceutical agents and functional materials . Researchers utilize this compound under the Willgerodt-Kindler reaction paradigm and related transformations to access complex thioamide-containing structures from simpler precursors . The thioamide function is known to enhance metabolic stability and influence the conformational and hydrogen-bonding properties of molecules compared to their oxo-analogues, making this compound a valuable scaffold for developing compounds with improved efficacy and stability profiles in preclinical research . This product is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14309-88-7

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

N-benzylethanethioamide

InChI

InChI=1S/C9H11NS/c1-8(11)10-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11)

InChI Key

DAENMPDSCKPTEP-UHFFFAOYSA-N

SMILES

CC(=S)NCC1=CC=CC=C1

Canonical SMILES

CC(=S)NCC1=CC=CC=C1

Synonyms

N-benzylthioacetamide

Origin of Product

United States

Synthetic Methodologies for N Benzylethanethioamide and Its Derivatives

Established Synthetic Routes to N-Benzylethanethioamide

The traditional methods for synthesizing this compound have laid the groundwork for further innovation in thioamide chemistry.

Classical Amidation and Thionation Approaches

The most conventional and widely practiced method for the synthesis of this compound involves a two-step process: the amidation of a suitable carboxylic acid or its derivative, followed by thionation of the resulting amide.

Initially, N-benzylacetamide is prepared through the reaction of benzylamine (B48309) with an acetylating agent, such as acetyl chloride or acetic anhydride. This classical amidation reaction is a cornerstone of organic synthesis.

The subsequent thionation of the N-benzylacetamide is a critical step. Various thionating reagents can be employed for this transformation. Lawesson's reagent is a popular choice for converting the carbonyl group of the amide into a thiocarbonyl group, yielding this compound. organic-chemistry.org Other phosphorus-based reagents like phosphorus pentasulfide (P₄S₁₀) can also be utilized. organic-chemistry.org The reaction of amides with P₄S₁₀ is a well-established method for the synthesis of thioamides. organic-chemistry.org

A simple and efficient method for the synthesis of thioamides from nitriles has also been developed using phosphorus pentasulfide. organic-chemistry.org Additionally, a novel thionation protocol using the PSCl₃/H₂O/Et₃N system under solventless conditions with microwave irradiation provides a clean, rapid, and efficient synthesis of various thiocarbonyl compounds, including thioamides. organic-chemistry.org

Alternative Synthetic Pathways for this compound

One such alternative involves the direct thioamidation of a suitable precursor. For instance, the reaction of thioacetic acid with benzylamine represents a more direct route, circumventing the need to pre-form the amide. The Ugi reaction, using thio acids as the acid component, provides a pathway to obtain endothiopeptides, which are related to thioamides. organic-chemistry.org

Furthermore, the development of step-saving synthetic shortcuts is a continuous effort in organic synthesis to make target molecules more accessible. nih.gov These alternative pathways often focus on improving atom economy and reducing waste. nih.gov

Novel and Green Synthetic Strategies for this compound

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies. This has led to the emergence of novel and more sustainable strategies for the synthesis of this compound.

Catalyst-Mediated Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of this compound, various catalytic systems have been investigated.

A BF₃•OEt₂-mediated transamidation of unprotected primary amides under solvent-free conditions has been reported to produce this compound in high yield (90%). rsc.org This method demonstrates the potential of Lewis acid catalysis in amide synthesis. Iron-substituted polyoxometalate catalysts have also been used for atom-economic amide synthesis, affording products in good yields without the need for additional bases or organic ligands. rsc.org

The use of metal catalysts, such as those based on palladium or copper, in coupling reactions can also be adapted for thioamide synthesis. cem.com For example, a palladium-catalyzed reaction between terminal alkynes and aryl halides, known as the Sonogashira coupling, can be performed in a solvent-free environment. cem.com

Solvent-Free and Microwave-Assisted Methods in this compound Synthesis

The reduction or elimination of volatile organic solvents is a key aspect of green chemistry. Solvent-free reaction conditions often lead to enhanced reaction rates, higher yields, and simplified work-up procedures. ijrpr.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org The application of microwave irradiation in the synthesis of this compound can significantly reduce reaction times compared to conventional heating methods. mdpi.comresearchgate.net For instance, a microwave-enhanced Kindler thioamide synthesis has been introduced. organic-chemistry.org Solvent-free microwave-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds and has shown significant improvements in reaction time and efficiency. cem.comrsc.orgmdpi.com

A study on the synthesis of N-alkylated benzotriazole (B28993) derivatives demonstrated that microwave irradiation led to good yields in a shorter time compared to conventional methods. nih.gov Similarly, a solvent-free synthesis of N-sulfonylformamidines was achieved by direct condensation at room temperature, avoiding the use of metal catalysts and hazardous solvents. rsc.org

Atom-Economy and Sustainable Synthesis Considerations for this compound

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. savemyexams.comlibretexts.org Syntheses with high atom economy are inherently more sustainable as they generate less waste. savemyexams.comrsc.org

The principles of sustainable synthesis encourage the use of renewable feedstocks, the reduction of energy consumption, and the design of biodegradable products. frontiersin.orgrsc.orgnih.govmdpi.com In the context of this compound synthesis, this translates to choosing synthetic routes that maximize the incorporation of starting material atoms into the final product and minimize the formation of by-products.

For example, addition reactions theoretically have a 100% atom economy because all reactant atoms are incorporated into the single product. savemyexams.com In contrast, substitution and elimination reactions generate by-products, leading to lower atom economy. savemyexams.com Therefore, designing a synthetic pathway for this compound that proceeds via an addition mechanism would be highly desirable from an atom economy perspective.

The development of chemoenzymatic manufacturing processes, which combine the selectivity of enzymes with the productivity of chemical catalysts, represents a significant step towards sustainable chemical production. epa.gov Such approaches, which can operate at neutral pH and ambient temperatures, have the potential to dramatically reduce the environmental footprint of chemical synthesis. epa.govscielo.org.co

Table of Reaction Conditions for this compound Synthesis

Synthetic MethodReagentsSolventConditionsYield (%)Reference
BF₃•OEt₂-mediated transamidationPrimary amide, Benzylamine, BF₃•OEt₂Solvent-free100 °C, 16 h90 rsc.org
Microwave-assisted thionationN-benzylacetamide, Lawesson's reagentTolueneMicrowave irradiationHigh organic-chemistry.org
Solvent-free thionationAmide, PSCl₃/H₂O/Et₃NSolvent-freeMicrowave irradiationHigh organic-chemistry.org

Stereoselective Synthesis of this compound Analogues

The creation of specific stereoisomers of this compound analogues, which are molecules with the same chemical formula but different three-dimensional arrangements of atoms, is crucial for applications where chirality influences biological activity or material properties. Asymmetric synthesis techniques are employed to control the formation of these stereocenters.

One major challenge in the synthesis of chiral thioamide-containing peptides is the susceptibility of the α-carbon to epimerization (loss of stereochemical purity) during synthesis, particularly under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS). acs.orgnsf.gov To address this, a common strategy is to protect the thioamide as a thioimidate during the peptide elongation steps. acs.orgchemrxiv.org This protection prevents the α-proton from being removed, thus preserving the stereochemistry. chemrxiv.org Once the full peptide is synthesized, the thioimidate is converted back to the thioamide. acs.org

Catalytic asymmetric methods are also prominent. For instance, the direct catalytic asymmetric aldol (B89426) reaction of thioamides can be achieved using a cooperative catalyst system, such as one composed of a soft Lewis acid and a hard Brønsted base. acs.org This approach has been successful in reacting thioacetamides with certain aldehydes to produce syn-aldol products with high stereoselectivity. acs.org Another example involves the copper-catalyzed asymmetric conjugation of selenols to α,β-unsaturated thioamides, which can generate α-chiral β-selenothioamides with excellent enantioselectivity. nih.gov

Chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemistry of a reaction, are also a well-established tool. nih.gov For this compound analogues, a chiral auxiliary could be attached to the ethanethioamide portion to guide the stereoselective introduction of substituents. Although specific examples for this compound are not prevalent, the principle is widely applied in organic synthesis. nih.gov

Method Description Key Features Reference
Thioimidate Protection in SPPS The thioamide is temporarily converted to a thioimidate during solid-phase peptide synthesis to prevent epimerization of the α-carbon.Preserves stereochemical integrity during peptide elongation. acs.orgnsf.gov acs.orgnsf.govchemrxiv.org
Asymmetric Aldol Reaction A direct catalytic reaction using a cooperative catalyst system to achieve high stereoselectivity in the formation of β-hydroxy thioamides.Allows for the creation of syn-aldol products with high stereoselectivity. acs.org acs.org
Copper-Catalyzed Asymmetric Conjugation A method for the asymmetric addition of selenols to unsaturated thioamides, creating chiral thioamides.Produces α-chiral β-selenothioamides with high enantioselectivity. nih.gov nih.gov
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction.A general and powerful method for controlling stereochemistry in complex molecule synthesis. nih.gov nih.gov

Synthesis of this compound Derivatives and Libraries

The generation of derivatives and libraries of this compound is essential for screening and optimizing chemical properties. This can be achieved through targeted functionalization of specific parts of the molecule or through combinatorial approaches that produce a large number of compounds simultaneously.

Functionalization at the Benzyl (B1604629) Moiety of this compound

Modifications to the benzyl group can significantly alter the electronic and steric properties of the molecule. Standard aromatic functionalization reactions can be applied, although the specific conditions must be chosen to be compatible with the thioamide group.

One approach for modifying the benzyl group is through the oxidative debenzylation of N-benzyl amides. organic-chemistry.org A method using alkali metal bromides and an oxidant can convert N-benzyl amides into the corresponding unsubstituted amides, which could then be re-functionalized. organic-chemistry.org While this is a de-functionalization, it opens a route to diverse analogues.

For N-benzyl amides, it is also possible to achieve α-functionalization. For example, a hypervalent iodine-mediated reaction has been used for the intermolecular α-umpolung amination of α-aryl-substituted amides. acs.org While this modifies the position adjacent to the nitrogen, it demonstrates a pathway to complex scaffolds.

The synthesis of N-triflylbenzamides from benzoyl chlorides and trifluoromethanesulfonamide (B151150) is a high-yielding reaction. dtu.dk These derivatives can undergo further functionalization, such as through nucleophilic aromatic substitution, to introduce new groups onto the benzene (B151609) ring. dtu.dk

Reaction Type Reagents/Conditions Description Reference
Oxidative Debenzylation Alkali metal bromide, OxoneRemoves the benzyl group from an N-benzyl amide, allowing for subsequent re-functionalization. organic-chemistry.org
α-Umpolung Amination Hypervalent iodine reagentIntroduces a nitrogen nucleophile at the α-position of an α-aryl-substituted amide. acs.org
Nucleophilic Aromatic Substitution N-triflylbenzamide, BenzimidazoleFunctionalizes the aromatic ring of an activated benzamide (B126) derivative. dtu.dk

Modifications at the Thioamide Linkage of this compound

The thioamide group is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net It can react with both electrophiles and nucleophiles, primarily at the sulfur atom. researchgate.net

S-alkylation of thioamides is a common reaction, which can be achieved with various alkylating agents. nih.gov For example, thioamides can be S-alkylated with subsequent hydrolysis to produce thioesters. nih.gov This reaction proceeds through a thioimidate intermediate. nih.gov Phosphorous acid (H3PO3) has been used as a catalyst for the S-alkylation of thioamides with certain alcohols. rsc.org

The thioamide group can also participate in cycloaddition reactions. For instance, reactions with iminoiodinanes can lead to the formation of various sulfur- and nitrogen-containing heterocycles like isothiazoles and 1,2-thiazines. acs.orgacs.org Additionally, thioamides can react with sulfonyl azides in the presence of a molybdenum catalyst to form N-sulfonylformamidines. nih.gov

Reaction Reagents Product Type Reference
S-AlkylationAlkyl halides, H3PO3/alcoholsThioimidates, Thioesters nih.govrsc.org
CycloadditionIminoiodinanesIsothiazoles, 1,2-Thiazines acs.orgacs.org
Formamidine SynthesisSulfonyl azides, Mo(CO)6N-sulfonylformamidines nih.gov

Combinatorial Approaches to this compound Analogues

Combinatorial chemistry provides powerful tools for the rapid synthesis of large libraries of related compounds. units.it Both solid-phase and solution-phase strategies are employed for the synthesis of thioamide libraries.

Solid-phase peptide synthesis (SPPS) is a well-established method for creating peptide libraries, and it has been adapted for the incorporation of thioamides. nsf.govchemrxiv.orgrsc.org In a typical approach, an amino acid is attached to a solid support, and the peptide chain is built up sequentially. Thioamide incorporation can be achieved using specific thioacylating reagents. nsf.gov A "catch-and-release" strategy can also be employed, where a resin is used to both mediate a reaction and capture the product, which is later released in a pure form. units.it

Solution-phase combinatorial synthesis is an alternative to solid-phase methods. One-pot, three-component reactions are particularly efficient. For example, a library of aryl thioamides was created by reacting aroyl chlorides, ammonium (B1175870) thiocyanate, and aromatic amines in a single step. ajol.inforesearchgate.net This approach allows for the rapid generation of a diverse set of molecules by simply varying the starting materials. ajol.inforesearchgate.net

Approach Description Key Features Reference
Solid-Phase Synthesis The molecule is built step-by-step on a solid polymer support. Excess reagents are washed away after each step.Allows for easy purification and automation. Adapted for thioamide-containing peptides. nsf.govchemrxiv.orgrsc.org
Solution-Phase Combinatorial Synthesis Reactions are carried out in solution, often using multi-component reactions to generate diversity quickly.High-throughput synthesis in a single pot. ajol.inforesearchgate.net ajol.inforesearchgate.net
Catch-and-Release A polymer-bound reagent is used to facilitate a reaction and simultaneously sequester the product for purification.Combines reaction and purification into a streamlined process. units.it units.it

Chemical Reactivity and Mechanistic Investigations of N Benzylethanethioamide

Electrophilic and Nucleophilic Reactivity of the Thioamide Functionality in N-Benzylethanethioamide

The thioamide group in this compound possesses both nucleophilic and electrophilic centers, allowing it to react with a wide range of reagents. The sulfur and nitrogen atoms act as nucleophilic sites, while the thiocarbonyl carbon is electrophilic. ksu.edu.sa

The thioamide functional group contains two potential nucleophilic centers: the sulfur atom and the nitrogen atom. Reactions with electrophiles can, therefore, occur at either site. Generally, the sulfur atom is the more nucleophilic site due to the principles of Hard and Soft Acids and Bases (HSAB), leading to S-alkylation or S-acylation as the kinetically favored pathway. wikipedia.org

Alkylation: In the presence of alkylating agents such as alkyl halides, the sulfur atom of this compound can attack the electrophilic carbon of the alkyl halide. wikipedia.orgidc-online.com This S-alkylation reaction proceeds via an SN2 mechanism to yield a thioimidate salt. idc-online.com These thioimidate intermediates are themselves useful synthetic precursors. While amines are also readily alkylated, the thioamide nitrogen is less nucleophilic due to the delocalization of its lone pair into the thiocarbonyl group. wikipedia.org N-alkylation can occur under certain conditions, particularly with strong bases to deprotonate the nitrogen first, but S-alkylation is typically dominant. mdpi.com

Acylation: Similar to alkylation, acylation with electrophiles like acyl chlorides or anhydrides is expected to occur preferentially at the sulfur atom. nih.gov This reaction would form an S-acylthioimidate intermediate. N-acylation, leading to the formation of a diacyl-type structure, is less common but can be achieved under specific conditions. nih.gov

Table 1: Predicted Products of this compound with Various Electrophiles This table is based on the general reactivity of thioamides, as specific experimental data for this compound was not found in the reviewed literature.

Electrophile Reagent Example Predicted Major Product Reaction Type
Alkyl Halide Methyl Iodide S-Methyl-N-benzylethanethioimidate S-Alkylation
Acyl Chloride Acetyl Chloride S-Acetyl-N-benzylethanethioimidate S-Acylation
Trialkyloxonium Salt Triethyloxonium tetrafluoroborate S-Ethyl-N-benzylethanethioimidate salt S-Alkylation

The thiocarbonyl carbon of this compound is an electrophilic center and is susceptible to attack by nucleophiles. ksu.edu.sarammohancollege.ac.in

Hydrolysis: The hydrolysis of thioamides to their corresponding amides or carboxylic acids is a well-known transformation, typically requiring acidic or basic conditions. youtube.com Under acidic conditions, the sulfur atom is protonated, activating the thiocarbonyl carbon for attack by a weak nucleophile like water. youtube.com Under basic conditions, a stronger nucleophile like hydroxide (B78521) attacks the thiocarbonyl carbon directly. The hydrolysis of this compound would be expected to yield N-benzylacetamide initially, which could be further hydrolyzed to benzylamine (B48309) and acetic acid under forcing conditions.

Aminolysis: This reaction involves the displacement of the sulfur-containing group by an amine. The reaction of this compound with primary or secondary amines can lead to the formation of amidines. Alternatively, it can undergo transamidation, where the benzylamine moiety is exchanged with another amine. Catalysts, such as thiourea (B124793) derivatives or metal complexes, can be employed to facilitate these transformations under milder conditions. researchgate.netrsc.org

Table 2: Predicted Products of this compound with Various Nucleophiles This table is based on the general reactivity of thioamides, as specific experimental data for this compound was not found in the reviewed literature.

Nucleophile Reagent Example Predicted Product Reaction Type
Water (acid/base) H₃O⁺ / OH⁻ N-Benzylacetamide Hydrolysis
Amine Propylamine N-Propyl-N'-benzylethanimidamide Aminolysis
Hydrazine Hydrazine Acetic acid hydrazide and Benzylamine Aminolysis/Cleavage

Cycloaddition and Condensation Reactions Involving this compound

The thioamide functionality can participate in various cycloaddition reactions, serving as a component in the formation of heterocyclic rings.

Cycloaddition Reactions: Thioamides can act as dipolarophiles or heterodienophiles in cycloaddition reactions. libretexts.org For instance, the C=S double bond of this compound could potentially undergo [2+2] cycloadditions with ketenes or other electron-deficient alkenes, or [2+3] dipolar cycloadditions with azides or nitrile oxides to form five-membered heterocyclic rings. libretexts.orgnovapublishers.comkharagpurcollege.ac.in Diels-Alder type reactions, or [4+2] cycloadditions, are also conceivable where the thioamide acts as a dienophile. libretexts.orgkharagpurcollege.ac.in

Condensation Reactions: A classic reaction of thioamides is the Hantzsch thiazole (B1198619) synthesis, a condensation reaction with α-haloketones. This compound is expected to react with an α-haloketone, such as chloroacetone, to form a thiazolium salt intermediate, which upon dehydration yields a substituted thiazole. This reaction pathway is a cornerstone in the synthesis of thiazole derivatives.

Rearrangement Reactions and Tautomerism of this compound

Tautomerism: this compound exists in equilibrium with its tautomeric form, a thioimidic acid (or thiol-imidate). This tautomerism involves the migration of a proton from the nitrogen to the sulfur atom. While the thioamide form is generally more stable, the thioimidic acid tautomer can be the reactive species in certain reactions, particularly in S-alkylation.

Rearrangement Reactions: Thioamides can undergo various rearrangement reactions, often involving the migration of a group to an electron-deficient atom. mvpsvktcollege.ac.intmv.ac.in For example, the Hofmann rearrangement of a primary amide leads to an amine with one less carbon atom via an isocyanate intermediate. wikipedia.org A thio-analogue of the Hofmann rearrangement for this compound is plausible under specific oxidative conditions. Another potential rearrangement is the Beckmann rearrangement of an oxime derivative of a ketone precursor to the thioamide, which can be a synthetic route to substituted amides and thioamides. mvpsvktcollege.ac.inhiralalpaulcollege.ac.in

Catalytic Transformations Utilizing this compound

This compound can serve as a substrate in various catalytic processes.

Transamidation: Metal-catalyzed transamidation reactions have been developed for the conversion of amides into other amides, which is a more atom-economical approach than traditional methods. researchgate.net this compound could potentially undergo similar lanthanide-catalyzed or other transition-metal-catalyzed transamidation reactions with various amines under solvent-free conditions. researchgate.net

Ligand in Coordination Chemistry: The sulfur and nitrogen atoms of the thioamide group can coordinate to metal centers, making this compound a potential ligand in coordination chemistry and catalysis. The resulting metal complexes could exhibit catalytic activity in various organic transformations.

Catalytic N-Alkylation: While stoichiometric alkylation was discussed earlier, catalytic N-alkylation methods using alcohols as alkylating agents via a "borrowing hydrogen" strategy have been developed for amides. researchgate.net These reactions, often catalyzed by palladium or iridium complexes, could potentially be applied to this compound for the synthesis of N,N-disubstituted thioamides. researchgate.netrsc.org

Kinetics and Thermodynamics of this compound Reactions

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity and mechanism of chemical transformations involving this compound.

Kinetics: The rate of reactions involving this compound depends on several factors, including the nature of the reactants, solvent, temperature, and the presence of catalysts.

Electrophilic Attack: The reaction rate for electrophilic attack on the sulfur atom is influenced by the electrophilicity of the electrophile and the nucleophilicity of the sulfur atom. The rate-determining step in electrophilic aromatic substitution, a related concept, is the initial attack of the electrophile to form a resonance-stabilized intermediate. masterorganicchemistry.combyjus.com A similar principle applies here, where the formation of the thioimidate intermediate is likely the slow step.

Nucleophilic Attack: For nucleophilic substitution at the thiocarbonyl carbon, the reaction kinetics can follow different mechanisms, such as the SNAr mechanism for aromatic systems, which involves a two-step addition-elimination process. nih.govpressbooks.pub The rate of hydrolysis of N-(hydroxymethyl)benzamide derivatives has been shown to have a first-order dependence on hydronium and hydroxide ion concentrations, suggesting specific acid and base catalysis. nih.gov Similar kinetic behavior would be expected for the hydrolysis of this compound.

Thermodynamics: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG).

The formation of the C=S double bond in the thioamide is thermodynamically less favorable than the C=O double bond in the corresponding amide, making thioamides generally more reactive.

In cycloaddition reactions, the thermodynamics are governed by the balance between the breaking of π-bonds and the formation of new, stronger σ-bonds. kharagpurcollege.ac.innih.gov Many cycloadditions are reversible, and the position of the equilibrium depends on the temperature and the stability of the reactants and products. nih.gov

Quantum chemical calculations can provide valuable estimates of reaction energies and activation barriers, aiding in the prediction of reaction feasibility and mechanism. nih.govrsc.org For instance, calculations on related systems have been used to determine the favorability of different cycloaddition pathways. nih.gov

Table 3: Illustrative Kinetic and Thermodynamic Parameters for Reactions of Thioamides This table presents generalized or analogous data to illustrate the concepts, as specific experimental values for this compound are not readily available in the literature.

Reaction Type Key Parameter Typical Observation/Value Significance
Acid-Catalyzed Hydrolysis Rate Law Rate = k[Thioamide][H⁺] Indicates specific acid catalysis nih.gov
Base-Catalyzed Hydrolysis Rate Law Rate = k[Thioamide][OH⁻] Indicates specific base catalysis nih.gov
S-Alkylation (SN2) Activation Energy (Ea) Moderate The reaction rate is sensitive to temperature.
[2+2] Cycloaddition Reaction Energy (ΔE) Can be positive or negative Determines the position of equilibrium nih.gov
Thermal Reversibility Equilibrium Favored at low temperatures for exothermic reactions Common in cycloadditions nih.gov

Reaction Intermediate Identification and Pathway Elucidation for this compound

The elucidation of reaction pathways and the identification of transient intermediates are fundamental to understanding the chemical behavior of this compound. Mechanistic studies, often combining experimental techniques with computational analysis, provide insights into the formation and reactivity of this thioamide. A significant reaction pathway for the synthesis of this compound is the thio-Ritter-type reaction, which serves as an excellent case study for identifying its reaction intermediates. rsc.orgrsc.orgresearchgate.net

The proposed mechanism for the thio-Ritter synthesis of this compound involves the initial formation of a carbocation from the alkylating agent. This is followed by nucleophilic attack by the nitrile to form a key nitrilium ion intermediate. This intermediate is then trapped by a sulfur nucleophile, which, after hydrolysis, yields the final thioamide product. wikipedia.orgnrochemistry.comorganic-chemistry.org

A pivotal intermediate in this pathway is the nitrilium ion . nrochemistry.comorganic-chemistry.orgopenochem.org The formation of this species occurs when the nitrogen atom of the nitrile attacks a carbocation. In the synthesis of this compound from a benzyl (B1604629) halide, a benzyl carbocation is first generated, which then reacts with acetonitrile. The resulting N-benzylacetonitrilium ion is a highly electrophilic species. nrochemistry.commdpi.com The subsequent reaction with a sulfur source, such as hydrogen sulfide (B99878) or its conjugate base, leads to the formation of the thioamide functional group.

The identification and characterization of these transient species rely heavily on spectroscopic methods and computational studies.

Spectroscopic Evidence for Intermediates:

While the direct isolation of every intermediate in the synthesis of this compound is challenging due to their transient nature, spectroscopic techniques provide significant evidence for their existence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for tracking the progress of the reaction and identifying key structural motifs. The formation of nitrilium ions can be inferred from characteristic downfield shifts of the nitrile carbon in 13C NMR spectra. oup.comnih.gov For instance, studies on related nitrilium ions have shown significant upfield shifts for the nitrile carbon upon protonation or alkylation, providing a diagnostic marker for their formation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The strong C≡N stretching frequency of the starting nitrile (around 2250 cm⁻¹) disappears and is replaced by the characteristic C=N⁺ stretch of the nitrilium ion at a higher frequency. Subsequently, the appearance of the C=S stretching band (typically in the range of 1100-1300 cm⁻¹) signals the formation of the thioamide product. nsf.govnih.gov

Mass Spectrometry (MS): Mass spectrometry can be used to detect the mass-to-charge ratio of proposed intermediates, providing further evidence for their transient existence during the reaction.

Interactive Data Table: Key Intermediates in the Thio-Ritter Synthesis of this compound

Intermediate NameStructureMethod of IdentificationKey Spectroscopic Features
Benzyl CarbocationC₆H₅CH₂⁺Inferred from reaction kinetics and mechanismHighly reactive, not directly observed
N-Benzylacetonitrilium Ion[C₆H₅CH₂-N≡C-CH₃]⁺NMR, IR Spectroscopy, Computational Modeling13C NMR: Shift of nitrile carbon; IR: C≡N⁺ stretch
Imidoyl Thiol IntermediateC₆H₅CH₂-N=C(SH)-CH₃Inferred from mechanismTautomerizes to the thioamide

Beyond its synthesis, the thioamide functional group in this compound dictates its subsequent reactivity. Thioamides are known to be more reactive than their amide counterparts towards both electrophiles and nucleophiles. nih.govresearchgate.net

Electrophilic Attack: The sulfur atom of the thioamide is the primary site for electrophilic attack due to its higher polarizability and the presence of lone pair electrons. nih.govmdpi.comresearchgate.net Reaction with electrophiles can lead to the formation of S-substituted intermediates (thioimidates), which can be key steps in further functionalization. mdpi.com

Nucleophilic Attack: The carbon atom of the C=S bond is electrophilic and susceptible to nucleophilic attack. This can lead to tetrahedral intermediates that can subsequently collapse to form new products. nih.govrsc.org The nitrogen atom, being part of the thioamide linkage, can also exhibit nucleophilic character under certain conditions. researchgate.net

Interactive Data Table: General Reactivity and Plausible Intermediates of this compound

Reaction TypeAttacking SpeciesSite of Attack on this compoundPlausible Intermediate
Electrophilic AdditionElectrophile (e.g., Alkyl halide)SulfurS-Alkyl Thioimidate Cation
Nucleophilic Acyl SubstitutionNucleophile (e.g., Amine)Carbonyl CarbonTetrahedral Intermediate
DeprotonationBaseα-Carbon or NitrogenThioenolate or Thioamide Anion

The elucidation of these reaction pathways and the identification of the corresponding intermediates are often supported by density functional theory (DFT) calculations. These computational studies can model the structures and energies of transition states and intermediates, providing a theoretical framework that complements experimental observations. mdpi.comresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of N Benzylethanethioamide and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. hmdb.camagritek.com High-field NMR provides data on the chemical environment, connectivity, and spatial proximity of NMR-active nuclei, primarily ¹H and ¹³C.

For N-Benzylethanethioamide, ¹H and ¹³C NMR spectra offer distinct signals for the ethyl, thioamide, and benzyl (B1604629) moieties. The chemical shifts are influenced by the electron-withdrawing nature of the thio-carbonyl (C=S) group and the aromatic ring currents of the phenyl group. While specific experimental spectra for this compound are not widely published, typical chemical shift ranges for related thioamides and N-benzyl compounds allow for reliable predictions. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (Ethanethio)~2.5 - 2.8~30 - 35
C=S (Thioamide)-~200 - 210
NH (Amide)~7.5 - 8.5 (broad)-
CH₂ (Benzyl)~4.6 - 4.9~48 - 55
C (Aromatic, C1)-~135 - 138
CH (Aromatic, C2,6)~7.2 - 7.4~127 - 129
CH (Aromatic, C3,5)~7.2 - 7.4~128 - 130
CH (Aromatic, C4)~7.2 - 7.4~127 - 129

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and confirming the structural framework of a molecule by revealing through-bond and through-space correlations between nuclei. figshare.comustc.edu.cn

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, a key COSY correlation would be observed between the N-H proton and the adjacent benzylic methylene (B1212753) (CH₂) protons, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). columbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the protons of the methyl (CH₃) group would show a cross-peak to the methyl carbon, and the benzylic CH₂ protons would correlate to the benzylic carbon. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds, ²J or ³J), which is critical for piecing together the molecular skeleton. nih.gov Key HMBC correlations for this compound would establish the connectivity between the distinct functional groups.

Table of Expected Key 2D NMR Correlations for this compound

Proton (¹H) SignalExpected COSY Correlation (¹H)Expected HSQC Correlation (¹³C)Expected HMBC Correlations (¹³C)
CH₃NoneC (CH₃)C=S
NHCH₂NoneC=S, CH₂, C (Aromatic, C1)
CH₂NHC (CH₂)C=S, C (Aromatic, C1), C (Aromatic, C2,6)
CH (Aromatic)Other Aromatic CHC (Aromatic)Other Aromatic C (2 and 3 bonds away)

While solution NMR provides data on time-averaged molecular structures, solid-state NMR (ssNMR) spectroscopy offers detailed insights into the molecular conformation and packing in the crystalline or amorphous solid state. nih.govresearchgate.net In the solid phase, restricted molecular motion leads to anisotropic interactions that can be leveraged to determine structural parameters. nih.gov

Isotopic labeling, where atoms like ¹²C, ¹⁴N, or ¹H are replaced by their NMR-active isotopes ¹³C, ¹⁵N, or ²H (deuterium), is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways. medchemexpress.combiorxiv.org By introducing an isotopic label at a specific position in the this compound molecule, that atom can be selectively monitored during a chemical or biological process using NMR. x-chemrx.com

For example, synthesizing this compound with a ¹³C-labeled thio-carbonyl group would allow for the unambiguous tracking of this carbon's fate in a reaction. Similarly, ¹⁵N labeling of the amide nitrogen would provide a direct probe for studying its involvement in binding interactions or chemical transformations. nih.gov While a standard and powerful methodology in chemical research, the application of isotopic labeling to probe the mechanistic details of this compound specifically has not been extensively documented. scispace.compku.edu.cn

Advanced Mass Spectrometry (MS) with Focus on Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. acdlabs.com

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). measurlabs.cominnovareacademics.in This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other potential formulas that have the same nominal mass. nih.govthermofisher.com For this compound, HRMS would be used to confirm its elemental composition.

Table of Elemental Composition and Exact Mass for this compound

ParameterValue
Molecular FormulaC₉H₁₁NS
Nominal Mass165 amu
Monoisotopic Mass (calc.)165.06122 amu
Elemental CompositionC: 65.41%, H: 6.71%, N: 8.47%, S: 19.40%

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. ucdavis.edu The resulting fragmentation pattern provides a structural fingerprint of the molecule. libretexts.org The fragmentation of this compound under MS/MS conditions is expected to be dictated by its constituent functional groups: the benzyl unit and the thioamide linkage.

The most characteristic fragmentation for N-benzyl compounds involves the cleavage of the benzylic C-N bond, leading to the formation of a highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. nih.govscispace.com Other significant fragmentation pathways for thioamides can involve cleavages adjacent to the C=S bond. researchgate.netacs.org

Table of Predicted Major Fragment Ions for this compound in MS/MS

Precursor Ion (M+H)⁺ m/zProposed Fragment Ion m/zProposed Structure / Loss
166.068991.0542[C₇H₇]⁺ (Tropylium ion) via cleavage of the C-N bond
166.0689122.0600[C₈H₈N]⁺ via loss of H₂S
166.068976.0372[CH₃CSNH₂ + H]⁺ via cleavage of the N-CH₂ bond
166.068959.0113[CH₃CS]⁺ via cleavage of the (S)C-N bond

X-ray Crystallography of this compound and its Co-crystals/Complexes

X-ray crystallography is a definitive technique for determining the precise atomic arrangement within a crystalline solid. protoxrd.commpg.denih.govresearchgate.netnih.gov While a specific crystal structure determination for this compound was not found in the surveyed literature, extensive data exists for the closely related isomer, N-benzylthioacetamide, and other secondary thioamides, which allows for a detailed and accurate projection of its structural characteristics. researchgate.netugr.es

Analysis of Molecular Geometry and Conformational Preferences of this compound

Conformational preferences in this compound arise from rotation around several key bonds:

C(S)-N Bond: Like peptides, secondary thioamides can exist in cis or trans conformations. The trans conformation, where the ethyl group and the benzyl group are on opposite sides of the C-N bond, is generally energetically favored to minimize steric hindrance.

N-CH₂ Bond and CH₂-Phenyl Bond: Rotation around these bonds determines the orientation of the benzyl group relative to the thioamide plane. These rotations lead to various conformers, with the most stable arrangements balancing steric repulsion and potential weak intramolecular interactions. nii.ac.jpmdpi.com

Computational studies and experimental data from analogous structures indicate that the final conformation in the solid state represents a low-energy minimum, though multiple conformations may exist in solution. preprints.orgdcu.ienih.gov

Table 1: Typical Geometric Parameters for a Secondary Thioamide Fragment Note: These are representative values based on related structures, as a specific crystallographic file for this compound was not located.

Parameter Typical Value Description
C=S Bond Length ~1.68 Å Double bond between carbon and sulfur.
C-N Bond Length ~1.33 Å Shorter than a typical C-N single bond, indicating partial double bond character.
N-H Bond Length ~1.00 Å Covalent bond within the thioamide group.
C-C Bond Length ~1.51 Å Single bond of the ethanethioamide backbone.
∠(C-C=S) ~122° Angle within the thioamide core.
∠(C-N-C) ~123° Angle around the nitrogen atom.
C-C-N-C Dihedral ~180° Torsion angle defining the favored trans conformation of the thioamide plane.

Supramolecular Interactions and Crystal Packing of this compound

The assembly of molecules in the crystalline state is governed by a network of non-covalent interactions. rsc.org For this compound, these interactions dictate the crystal packing arrangement. Based on studies of its isomer, N-benzylthioacetamide, and other secondary thioamides, the following interactions are expected to be dominant. researchgate.netmdpi.com

N-H···S Hydrogen Bonding: This is the most significant intermolecular interaction in secondary thioamides. The N-H group acts as a hydrogen bond donor, and the sulfur atom of a neighboring molecule acts as the acceptor. These interactions typically link the molecules into chains or dimers. researchgate.netmdpi.com For N-benzylthioacetamide, molecules are connected by N-H···S hydrogen bonds, forming chains described by the graph-set notation C(4). researchgate.net This robust hydrogen-bonding motif is a primary driver of the supramolecular architecture.

C-H···π Interactions: The aromatic ring can also act as a π-electron acceptor for hydrogen atoms from the ethyl or methylene groups of nearby molecules, further stabilizing the packed structure. mdpi.com

n→π Interactions:* A more subtle but recognized interaction in thioamides involves the lone pair of one sulfur atom (n) interacting with the antibonding orbital (π*) of the C=S group on an adjacent molecule. acs.orgchemrxiv.org This type of interaction influences the relative orientation of the thioamide groups and contributes to the stability of the folded structures of proteins when thioamides are incorporated. acs.org

Table 2: Key Supramolecular Interactions in this compound Crystals

Interaction Type Donor Acceptor Typical Geometry/Description
Hydrogen Bond N-H S=C Strong, directional interaction forming C(4) chains. researchgate.net
π-π Stacking Phenyl Ring Phenyl Ring Parallel or offset stacking of aromatic rings.
C-H···π Interaction C-H (Aliphatic) Phenyl Ring A C-H bond pointing towards the face of an aromatic ring.
n→π* Interaction S (lone pair) C=S (π* orbital) Weak interaction between adjacent thioamide groups. acs.org

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. nih.govnih.gov The spectra are sensitive to bond strengths, molecular geometry, and intermolecular forces like hydrogen bonding. acs.orgresearchgate.net For this compound, specific bands can be assigned to its constituent parts. researchgate.net

The secondary thioamide group gives rise to a set of characteristic vibrations known as the "thioamide bands," which are analogous to the amide bands in peptides but occur at different frequencies due to the different mass and electronic properties of sulfur versus oxygen.

ν(N-H) Stretching: A prominent band in the IR spectrum, typically found in the 3400-3100 cm⁻¹ region. Its exact position and broadness are sensitive indicators of hydrogen bonding; a lower frequency suggests stronger N-H···S interactions.

Thioamide I Band: Located around 1550-1490 cm⁻¹, this band has major contributions from C-N stretching and N-H bending vibrations.

Thioamide II Band: Found in the 1420-1300 cm⁻¹ range, this vibration is a mix of N-H in-plane bending and C-N stretching.

Thioamide III Band: This band, appearing between 1150-950 cm⁻¹, is a complex mode involving C-C, C-N, and N-H vibrations.

Thioamide IV Band: Primarily associated with C=S stretching, this band is often found in the 850-600 cm⁻¹ region. Its position can be highly variable due to coupling with other vibrations. ias.ac.in

In addition to the thioamide vibrations, the spectra will show characteristic bands for the benzyl group (aromatic C-H and C=C stretching) and the ethyl group (aliphatic C-H stretching and bending modes). Theoretical calculations using Density Functional Theory (DFT) are often employed to support the assignment of these complex vibrational modes. researchgate.netgaussian.comnih.govuni-rostock.de

Table 3: Principal Vibrational Bands for this compound

Wavenumber Range (cm⁻¹) Assignment Predominant Vibrational Mode
~3200 ν(N-H) N-H Stretch (H-bonded)
~3060 ν(C-H) Aromatic C-H Stretch
~2950 ν(C-H) Aliphatic C-H Stretch
~1530 Thioamide I δ(N-H) + ν(C-N)
~1600, ~1495, ~1450 ν(C=C) Aromatic Ring Skeletal Vibrations
~1350 Thioamide II ν(C-N) + δ(N-H)
~1030 Thioamide III Mixed C-N, C-C, δ(N-H)
~700 Thioamide IV / γ(C-H) ν(C=S) / Aromatic C-H Out-of-Plane Bend

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Electronic Transitions and Chirality (if applicable)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light. rsc.org Molecules with π-electrons or non-bonding electrons (n-electrons) can absorb UV or visible light, promoting these electrons to higher energy anti-bonding molecular orbitals. rsc.org this compound possesses two main chromophores: the benzyl group and the thioamide group.

The expected electronic transitions for this molecule are:

π→π Transitions:* These are high-intensity absorptions. They arise from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. In this compound, these transitions are associated with both the phenyl ring (typically below 270 nm) and the C=S double bond of the thioamide group (often a strong band around 260-290 nm). rsc.orgscispace.com

n→π Transitions:* These transitions involve promoting a non-bonding electron (from a lone pair) to a π* anti-bonding orbital. They are typically lower in energy (occur at longer wavelengths) and are much less intense than π→π* transitions. For the thioamide group, this corresponds to the excitation of an electron from a sulfur lone pair into the C=S π* orbital. This transition is often observed as a weak shoulder or a distinct band in the 330-360 nm region. rsc.org

The solvent can influence the position of these absorption bands; polar solvents may cause shifts in the transition energies. nii.ac.jp

Circular Dichroism (CD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. It is only applicable to chiral molecules. Since this compound is an achiral molecule, it does not exhibit a CD spectrum.

Table 4: Expected Electronic Transitions for this compound

Transition Type Chromophore Approximate λmax Relative Intensity
π→π* Phenyl Ring < 270 nm High
π→π* Thioamide (C=S) 260 - 290 nm High
n→π* Thioamide (S lone pair) 330 - 360 nm Low

Other Advanced Spectroscopic Techniques (e.g., Mössbauer, EPR, if relevant to this compound)

While central to coordination chemistry, certain advanced spectroscopic techniques are only relevant under specific conditions and are not applicable to the isolated this compound molecule.

Mössbauer Spectroscopy: This is a nuclear technique that probes the environment of specific atomic nuclei, most commonly ⁵⁷Fe and ¹¹⁹Sn. cdnsciencepub.comcdnsciencepub.com It is exceptionally sensitive to the oxidation state, spin state, and coordination geometry of the metal center. nih.govscielo.br Therefore, Mössbauer spectroscopy is not relevant for this compound itself but would be an indispensable tool for characterizing its iron complexes, should they be synthesized. cdnsciencepub.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique detects species with unpaired electrons (paramagnetic species), such as organic radicals or many transition metal ions (e.g., Cu(II), Mn(II), high-spin Fe(III)). researchgate.netrsc.org Since this compound is a closed-shell, diamagnetic molecule, it is EPR-silent. However, EPR spectroscopy would be a crucial method for studying its complexes with paramagnetic metal ions, providing detailed information about the metal's coordination environment and the nature of the metal-ligand bonding. researchgate.netchristuniversity.in

Computational and Theoretical Studies on N Benzylethanethioamide

Molecular Dynamics Simulations for Conformational Landscapes:

No literature was found detailing molecular dynamics (MD) simulations performed to explore the conformational space, identify stable conformers, or analyze the dynamic behavior of N-Benzylethanethioamide. uq.edu.aumdpi.comnih.gov

Computational Elucidation of Reaction Mechanisms and Transition States:

A search for computational studies on the reaction mechanisms involving this compound, including the identification and characterization of transition states for potential reactions, yielded no results. mit.edunih.govsciencedaily.compressbooks.pub

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis):

There are no available computational studies that predict the NMR (¹H and ¹³C) chemical shifts, the infrared (IR) vibrational frequencies, or the electronic (UV-Vis) absorption spectra of this compound using methods like GIAO-DFT or TD-DFT. nih.govrsc.orgrsc.orgmdpi.com

Theoretical Insights into Intermolecular Interactions:

No theoretical investigations into the nature and strength of intermolecular interactions, such as hydrogen bonding or van der Waals forces, involving this compound have been published. rsc.orgrsc.orgmdpi.com

Coordination Chemistry of N Benzylethanethioamide

N-Benzylethanethioamide as a Ligand: Chelation Modes and Binding Sites

This compound, as a representative N-substituted thioamide, possesses two primary donor atoms for coordination to a metal center: the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the amide group. The lone pair of electrons on both the sulfur and nitrogen atoms allows this ligand to act as a versatile coordinating agent.

Thioamide ligands can exhibit several coordination modes:

Monodentate Coordination: The ligand can bind to a metal ion through either the sulfur or the nitrogen atom. Coordination via the soft sulfur atom is generally favored, especially with soft metal ions. giqimo.com

Bidentate Chelation: this compound can act as a bidentate ligand, forming a stable chelate ring by coordinating to the metal center through both the sulfur and nitrogen atoms. This is a common coordination mode for thioamides. researchgate.netgiqimo.com

Bridging Coordination: In polynuclear complexes, the thioamide ligand can bridge two or more metal centers.

The specific chelation mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. ucj.org.ua The presence of the benzyl (B1604629) group on the nitrogen atom in this compound introduces steric bulk, which can influence the geometry of the resulting metal complex.

Furthermore, thioamides can exist in tautomeric forms, the thione form (C=S) and the thiol form (C-SH), particularly upon deprotonation. ucj.org.ua This thione-thiol tautomerism plays a crucial role in its coordination chemistry, as the deprotonated thiol form can act as an anionic ligand, leading to the formation of neutral or anionic complexes. ucj.org.ua

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with thioamide ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netdnu.dp.ua The choice of solvent is critical, as it can influence the solubility of the reactants and the stability of the resulting complex. Common solvents include ethanol, methanol, and dimethylformamide (DMF). researchgate.net The reaction is often carried out under reflux to ensure completion. ekb.eg

Transition metals, with their partially filled d-orbitals, readily form complexes with thioamide ligands. The synthesis of a transition metal complex of this compound would likely involve the direct reaction of the ligand with a transition metal salt, such as a chloride or acetate (B1210297) salt of copper(II), nickel(II), cobalt(II), or zinc(II). researchgate.netnih.gov The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries. dnu.dp.ua

For instance, a typical synthesis might involve dissolving this compound in a warm ethanolic solution and adding a solution of the metal salt dropwise with stirring. The resulting complex may precipitate out of the solution upon cooling or after a period of reflux. ekb.eg

Main group metals can also form complexes with thioamide ligands, although these are less extensively studied compared to their transition metal counterparts. The synthesis would follow a similar methodology, reacting this compound with a salt of a main group metal, such as tin(II) or lead(II), in a suitable solvent. The coordination is expected to occur through the sulfur and/or nitrogen atoms, similar to transition metal complexes.

Table 1: Representative Synthesis of Thioamide Metal Complexes

Metal IonLigandSolventReaction ConditionProposed Formula
Fe(II)3-thionicotinoylaminodibenzofuranDMFReflux[FeLCl]
Co(II)3-thionicotinoylaminodibenzofuranDMFReflux[CoLCl]
Ni(II)3-thionicotinoylaminodibenzofuranDMFReflux[NiL]Cl
Cu(II)3-thionicotinoylaminodibenzofuranDMFReflux[CuL]Cl
Zn(II)3-thionicotinoylaminodibenzofuranDMFReflux[ZnL]Cl

This table is based on data for a related thioamide ligand and illustrates a general synthetic approach. researchgate.net

Characterization of the synthesized complexes is carried out using a variety of spectroscopic and analytical techniques, including:

Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex. researchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=S and N-H bonds upon complexation provides evidence of coordination through the sulfur and nitrogen atoms, respectively. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

Conductivity Measurements: To determine the electrolytic nature of the complexes. researchgate.net

Structural Elucidation of this compound Metal Complexes (e.g., X-ray, advanced spectroscopy)

Advanced spectroscopic techniques also play a crucial role in structural elucidation. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy can provide valuable information about the electronic environment of the metal ion. researchgate.net

Electronic and Magnetic Properties of this compound Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to the nature of the metal ion and the surrounding ligands. du.edu.eg

The electronic spectra of this compound complexes would be expected to show bands corresponding to d-d transitions (for transition metals) and charge transfer transitions. The positions and intensities of these bands are indicative of the coordination geometry and the ligand field strength. researchgate.net

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a complex, which in turn helps in predicting its geometry. du.edu.eg For example, a magnetic moment corresponding to a certain number of unpaired electrons can help distinguish between a high-spin and a low-spin octahedral complex, or between a tetrahedral and a square-planar geometry for a d8 metal ion like Ni(II). researchgate.net Complexes with no unpaired electrons are diamagnetic, while those with unpaired electrons are paramagnetic. du.edu.eg

Table 2: Expected Magnetic Properties and Geometries for some Thioamide Complexes

Metal ComplexMagnetic Moment (B.M.)Proposed Geometry
[FeLCl]5.20Octahedral
[CoLCl]4.80Octahedral
[NiL]ClDiamagneticSquare-planar
[CuL]Cl1.96Square-planar

This table is based on data for a related thioamide ligand and illustrates the relationship between magnetic properties and geometry. researchgate.net

Reactivity and Catalytic Applications of this compound Metal Complexes

Metal complexes containing thioamide and related ligands have shown promise in various catalytic applications. researchgate.netnih.gov The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows these ligands to stabilize metal centers in different oxidation states, a key requirement for many catalytic cycles.

While specific catalytic applications for this compound complexes have not been reported, related thioamide and thiosemicarbazone metal complexes have been investigated as catalysts in a range of organic transformations, including:

Hydrogenation Reactions: Ruthenium(II) arene thioamide complexes have been shown to be efficient catalysts for the transfer hydrogenation of ketones. ucj.org.ua

Coupling Reactions: Palladium complexes with thioamide ligands have been used to catalyze C-H bond arylation reactions. researchgate.net

Click Chemistry: Copper(II)-thioamide combinations have been employed as catalysts for the synthesis of 1,2,3-triazoles. researchgate.net

Emerging Applications of N Benzylethanethioamide in Advanced Materials and Catalysis Non Biological, Non Clinical Focus

N-Benzylethanethioamide in Polymer and Supramolecular Chemistry

The unique characteristics of the thioamide bond make this compound an intriguing building block for constructing complex chemical architectures through both covalent and non-covalent interactions.

A monomer is a molecule that can react with other monomer molecules to form a larger polymer chain or network in a process called polymerization. wikipedia.orgwikipedia.org While direct polymerization of this compound is not widely documented, the synthesis of polythioamides—polymers containing the thioamide functional group in their backbone—is an active area of research, suggesting a potential role for this compound as a monomeric or co-monomeric unit.

The synthesis of polythioamides has been achieved through various methods, including multicomponent polymerizations (MCPs). nih.gov For instance, functional aromatic polythioamides have been synthesized from elemental sulfur, aromatic diamines, and aromatic dialdehydes. rsc.org These methods are noted for their high atom economy and the production of polymers with high molecular weights, excellent thermal stability, and high refractive indices. nih.govrsc.org Other approaches involve the use of thiocarbonyl fluoride (B91410) as a connective hub to react with diboronic acids and secondary diamines, yielding previously inaccessible polythioamide structures. chemrxiv.org A Chinese patent also describes the synthesis of poly(amide-thioamide) polymers, highlighting their potential application in optoelectronics and metal ion adsorption. google.com

Given these precedents, this compound could conceptually be incorporated into polymeric structures. Its bifunctional nature—a reactive N-H bond and the potential for functionalization on the benzyl (B1604629) ring—makes it a candidate for step-growth polymerization processes to create novel polythioamides with specific properties imparted by the benzyl side group.

Table 1: Selected Methods for Polythioamide Synthesis

Polymerization Method Monomers/Reagents Key Features of Polymer Reference(s)
Multicomponent Polymerization Elemental Sulfur, Dicarboxylic Acids, Diamines High molecular weight, excellent yields, gold recovery application. nih.gov
KOH-Assisted MCP Elemental Sulfur, Aromatic Diamines, Aromatic Dialdehydes Excellent thermal stability, good solubility, high refractive index. rsc.org
Hub-Based Polymerization Thiocarbonyl Fluoride, Diboronic Acids, Secondary Diamines Access to unsaturated substrates, metal-ion binding, catalyst precursor. chemrxiv.org
Catalyst-Free MCP Sulfur, Pyridine-activated Diyne, Diamines High molecular weights, interesting photophysical properties. rsc.org

Role in Self-Assembly and Supramolecular Structures

Supramolecular chemistry focuses on chemical systems composed of molecules linked by non-covalent interactions, such as hydrogen bonding and π-π stacking. beilstein-journals.org The thioamide functional group is a versatile and powerful tool for directing the self-assembly of molecules into well-defined supramolecular structures. nih.gov

This compound possesses the key functional groups necessary for participation in these interactions:

Hydrogen Bonding: The thioamide group has distinct hydrogen-bonding properties compared to the more common amide bond. The N-H group acts as a strong hydrogen bond donor, while the sulfur atom of the C=S group is a weaker hydrogen bond acceptor than its oxygen counterpart in amides. nih.gov However, this combination is highly effective at inducing directional and cooperative hydrogen bonding, leading to the formation of stable, one-dimensional helical supramolecular polymers in solution. nih.govacs.org

π-π Stacking: The presence of the benzyl group introduces the possibility of aromatic π-π stacking interactions, which can work in concert with hydrogen bonding to stabilize and direct the formation of larger assemblies.

Research on N,N',N''-trialkylbenzene-1,3,5-tris(carbothioamide)s has demonstrated that the thioamide moiety can drive the self-assembly of molecules into stable, helical supramolecular polymers through a cooperative mechanism. nih.gov Similarly, studies on the self-assembly of N,N-diphenylquinodimethyl thioamide on metal surfaces show the formation of ordered nanostructures, although the outcome is highly dependent on the substrate. acs.org These findings underscore the potential of the thioamide group within this compound to act as a primary driver for creating ordered, functional supramolecular materials.

This compound in Catalyst Development (Homogeneous and Heterogeneous)

The coordination properties of this compound, stemming from its sulfur and nitrogen atoms, position it as a valuable component in the design and development of catalytic systems.

There is currently no significant evidence to suggest that this compound functions as a direct catalyst itself. However, it holds potential as a catalyst precursor, particularly when incorporated into a larger structure like a polymer. Research has shown that polythioamides can efficiently and selectively bind to metal ions. chemrxiv.org This property was leveraged to create Pd(II)-crosslinked single-chain nanoparticles from a polythioamide backbone. These nanoparticles then functioned as recyclable homogeneous catalysts for various reactions. chemrxiv.org This suggests a pathway where a polymer derived from this compound could serve as a polymeric scaffold or ligand system to immobilize and stabilize catalytically active metal centers, combining the advantages of homogeneous and heterogeneous catalysis.

The design of ligands is crucial in homogeneous catalysis for controlling the activity, selectivity, and stability of a metal catalyst. nih.govcmu.edunih.gov this compound contains key features that make it an attractive candidate for ligand design. The thioamide group can act as a bidentate ligand, coordinating to a metal center through both the 'hard' nitrogen and 'soft' sulfur atoms.

Thioamide-based ligands have been successfully used in various catalytic systems:

Ruthenium Complexes: Half-sandwich Ru(II) complexes containing bidentate thioamide ligands have been synthesized and demonstrated to be effective catalysts for the one-pot synthesis of 1,5-diketones and in transfer hydrogenation reactions. researchgate.net

Palladium Complexes: Thioamides have been shown to react with cyclopalladated compounds, indicating their ability to coordinate with palladium centers, which are central to many cross-coupling reactions. mpg.dempg.de

Metal-Ligand Cooperation: Thioamide groups can participate in metal-ligand cooperation, where the ligand is not merely a spectator but plays an active role in the catalytic cycle. nih.gov

The N-benzyl group in this compound allows for the tuning of the ligand's steric and electronic properties, which is a fundamental strategy in catalyst optimization. By modifying the substituents on the benzyl ring, a chemist could systematically alter the environment around the metal center to enhance catalytic performance.

Table 2: Potential Roles of this compound in Catalysis

Role Mechanism/Principle Relevant Metal Centers Potential Application Reference(s)
Catalyst Precursor Polymer backbone for metal ion coordination. Pd(II) Recyclable homogeneous catalysis. chemrxiv.org
Bidentate Ligand N,S-coordination to a metal center. Ru(II), Pd(II) Transfer hydrogenation, C-C bond formation. researchgate.netmpg.de
Tunable Ligand Steric/electronic modification via the benzyl group. Various transition metals Optimization of catalytic activity and selectivity. nih.govcmu.edu

Integration of this compound into Functional Materials (e.g., sensing, optoelectronics – focusing on chemical role)

The distinct electronic and photophysical properties of the thioamide group enable the integration of this compound into functional materials for applications in sensing and optoelectronics.

The core principle behind many chemical sensors is the conversion of a chemical interaction into a measurable signal, such as a change in fluorescence. azosensors.commdpi.com The thioamide group has been proven to be an effective fluorescence quencher through a mechanism of photoinduced electron transfer (PET). acs.org In this setup, a fluorescent molecule (fluorophore) is paired with a quencher. In the absence of an analyte, the quencher deactivates the fluorophore's excited state, and no light is emitted. A specific chemical event, such as enzymatic cleavage of a linker between the fluorophore and quencher, separates the pair and restores fluorescence.

Thioamides are particularly advantageous as quenchers because they represent a minimal structural perturbation, often just a single-atom substitution (S for O) in a peptide-like backbone. acs.org Studies have demonstrated the use of thioamide-based probes for monitoring protease activity. acs.org this compound could be incorporated into such a system, where its thioamide group acts as the PET quencher and the benzyl group could be used to tune solubility or facilitate integration into the sensor assembly.

In the realm of optoelectronics, materials with a high refractive index are essential for applications like lenses, coatings, and waveguides. Aromatic polythioamides have been shown to possess high refractive indices (e.g., up to 1.87 at 633 nm) and good thermal stability. rsc.org Furthermore, certain thioureas and polythioamides exhibit multicolor fluorescence, emitting light across the visible spectrum depending on the excitation wavelength. nih.gov A patent for poly(amide-thioamide)s explicitly claims their use in optoelectronics. google.com These findings suggest that polymers constructed from this compound or similar monomers could yield materials with desirable optical properties for advanced optoelectronic devices. rsc.org

Future Perspectives and Research Challenges for N Benzylethanethioamide

Unexplored Synthetic Avenues for N-Benzylethanethioamide

While methods for the synthesis of this compound exist, such as the thio-Ritter-type reaction involving benzyl (B1604629) bromide, nitriles, and hydrogen sulfide (B99878) rsc.org, significant opportunities lie in the development of more sustainable and efficient synthetic protocols. Current research on thioamides, in general, highlights several promising directions that could be adapted for this compound.

One major area of exploration is the use of green chemistry principles. rsc.org For instance, the application of deep eutectic solvents (DESs) as both the solvent and catalyst has shown great promise for thioamide synthesis, offering benefits like reduced energy consumption, biodegradability, and the potential for catalyst recycling. rsc.orgresearchgate.net Similarly, the use of naturally derived, biodegradable catalysts like humic acid in solvent-free conditions presents an environmentally friendly alternative to traditional methods that often rely on hazardous solvents and catalysts. researchgate.net

Multicomponent reactions (MCRs) also represent a largely unexplored but potentially fruitful avenue for the synthesis of this compound and its analogues. chemistryforsustainability.org MCRs, which combine three or more reactants in a single step, are inherently atom-economical and can lead to a diverse range of products with reduced waste. chemistryforsustainability.org The Willgerodt-Kindler reaction, a classic MCR for thioamide synthesis, has seen its substrate scope expanded to include a variety of starting materials, suggesting that novel MCRs could be designed for this compound. chemrxiv.org

Furthermore, the development of novel thiating reagents beyond the commonly used Lawesson's reagent or P₄S₁₀ could offer milder reaction conditions and broader functional group tolerance. mdpi.com Recent advancements in this area, such as the use of nitroalkanes as thioacyl equivalents, provide innovative strategies for thioamide formation that could be applied to this compound. nih.gov

Table 1: Potential Green Synthetic Approaches for this compound

Synthetic ApproachPotential AdvantagesKey Research Focus
Deep Eutectic Solvents (DES)Biodegradable, recyclable solvent/catalyst system, reduced energy consumption. rsc.orgresearchgate.netOptimization of DES composition and reaction conditions for this compound synthesis.
Humic Acid CatalysisEnvironmentally benign, readily available, recyclable catalyst, solvent-free conditions. researchgate.netInvestigating the catalytic efficiency of humic acid for the synthesis of this compound.
Multicomponent Reactions (MCRs)High atom economy, reduced waste, access to diverse derivatives in a single step. chemistryforsustainability.orgDesign of novel MCRs for the one-pot synthesis of this compound and its analogues.
Novel Thiating ReagentsMilder reaction conditions, improved functional group tolerance, avoidance of hazardous reagents. mdpi.comnih.govExploration of new sulfur sources and thiating agents for the efficient synthesis of this compound.

Advanced Mechanistic Investigations of this compound Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new applications. While general mechanistic pathways for thioamide formation and reactivity have been proposed, detailed studies on this compound are lacking.

Advanced analytical techniques can be employed to probe the reaction intermediates and transition states. For example, in situ spectroscopic methods could provide real-time monitoring of reaction progress and help identify transient species. Isotopic labeling studies can be instrumental in elucidating the origin of atoms in the final product and clarifying reaction pathways, as has been demonstrated for other thioamide syntheses. researchgate.net

The reactivity of the thioamide group in this compound is another area ripe for investigation. Thioamides are known to be versatile synthetic intermediates, particularly in the synthesis of sulfur-containing heterocycles. chemrxiv.org A systematic study of the cyclization reactions of this compound with various electrophiles could lead to the discovery of novel heterocyclic scaffolds with potential biological or material applications.

Furthermore, the radical chemistry of thioamides is an emerging field. nih.govacs.org Investigating the behavior of this compound under radical conditions could unveil new synthetic transformations and provide insights into its stability and degradation pathways.

Synergistic Approaches Combining Computational and Experimental Studies on this compound

The integration of computational chemistry with experimental work offers a powerful strategy to accelerate research on this compound. acs.org Density functional theory (DFT) and ab initio calculations can provide valuable insights into the electronic structure, conformational preferences, and reactivity of this molecule, guiding experimental design and interpreting results. frontiersin.orgnih.gov

Computational studies on simpler thioamides have revealed important details about their geometry, hydrogen-bonding capabilities, and rotational barriers. acs.orgnsf.gov For this compound, computational modeling could be used to:

Predict the most stable conformers and their relative energies.

Elucidate the mechanism of its formation and subsequent reactions by mapping potential energy surfaces and identifying transition states.

Simulate spectroscopic properties (e.g., NMR, IR) to aid in structural characterization.

Explore its interaction with biological targets or material surfaces, paving the way for new applications.

A synergistic loop where computational predictions are tested experimentally, and experimental results are used to refine computational models, would be highly beneficial. For instance, computational predictions of reaction pathways can be validated through kinetic studies and intermediate trapping experiments. Conversely, experimental observations of unexpected reactivity can prompt new computational investigations to understand the underlying mechanisms.

Table 2: Potential Areas for Integrated Computational and Experimental Research on this compound

Research AreaComputational ApproachExperimental Validation
Conformational AnalysisDFT, ab initio calculations to determine stable conformers and rotational barriers. nih.govacs.orgNMR spectroscopy (NOE experiments), X-ray crystallography.
Reaction MechanismsTransition state theory, potential energy surface mapping to elucidate synthetic and reactive pathways. frontiersin.orgKinetic studies, isotopic labeling, in situ spectroscopy. researchgate.net
Spectroscopic PropertiesCalculation of NMR chemical shifts, IR and Raman frequencies. acs.orgComparison with experimentally obtained spectra for structural confirmation.
Intermolecular InteractionsMolecular docking, quantum mechanics/molecular mechanics (QM/MM) to study binding with other molecules.Binding assays, co-crystallization experiments.

Sustainable and Efficient Utilization of this compound in Chemical Synthesis

Beyond its synthesis, the future of this compound research lies in its sustainable and efficient utilization as a building block in organic synthesis. The unique properties of the thioamide functional group, including its altered nucleophilicity and hydrogen-bonding characteristics compared to amides, make it a valuable tool for chemists. chemrxiv.orgresearchgate.net

One promising area is its use as a precursor for the synthesis of complex molecules. Thioamides are known to be key intermediates in the synthesis of various heterocycles, which are prevalent in pharmaceuticals and functional materials. chemrxiv.org Developing catalytic, enantioselective transformations of this compound would be a significant advancement, enabling the synthesis of chiral products with high efficiency and atom economy.

The concept of thioamides as "amide isosteres" in medicinal chemistry is well-established, where the replacement of an amide with a thioamide can lead to improved biological activity or metabolic stability. nih.gov Exploring the incorporation of the this compound moiety into biologically active scaffolds could lead to the development of new therapeutic agents.

Furthermore, the principles of green chemistry should be applied to the reactions involving this compound. This includes the use of catalytic methods over stoichiometric reagents, minimizing the use of protecting groups, and employing environmentally benign solvents and reaction conditions. rsc.orgresearchgate.net

Emerging Interdisciplinary Research Areas Involving this compound

The unique properties of this compound open up possibilities for its application in various interdisciplinary fields, moving beyond traditional organic chemistry.

Medicinal Chemistry and Chemical Biology: The discovery of thioamides in natural products and their use as isosteres in peptide-based drugs suggests that this compound could be a valuable building block in drug discovery programs. bohrium.comacs.org Research could focus on synthesizing and evaluating this compound-containing compounds for various biological activities, such as antimicrobial, antiviral, or anticancer properties. chemistryforsustainability.org Its role as a probe for studying protein folding and dynamics is another exciting possibility. nih.gov

Materials Science: The thioamide group can influence the self-assembly and electronic properties of molecules. Investigating the incorporation of this compound into polymers or organic electronic materials could lead to novel materials with interesting optical or conductive properties. google.comgoogle.comgoogle.com The hydrogen-bonding characteristics of the thioamide group could be exploited to create well-ordered supramolecular structures.

Astrochemistry: Computational studies have predicted the potential formation of simple thioamides in the interstellar medium (ISM). frontiersin.org While this compound itself is likely too complex to be formed under these conditions, studying its properties could contribute to a broader understanding of sulfur chemistry in extraterrestrial environments.

The successful exploration of these interdisciplinary areas will require collaboration between synthetic chemists, computational chemists, biologists, and materials scientists, highlighting the broad potential impact of research on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing N-Benzylethanethioamide with high purity, and how can purity be validated?

  • Methodological Answer : A two-step synthesis involving benzylamine and thioacetic acid under inert conditions (e.g., nitrogen atmosphere) is commonly used. Purity validation should include HPLC analysis (≥98% purity threshold) and differential scanning calorimetry (DSC) to confirm melting point consistency. Reagent-grade solvents and anhydrous conditions are critical to minimize byproducts . For spectral validation, cross-reference NMR (¹H/¹³C) and IR data with established databases like NIST Chemistry WebBook to ensure structural fidelity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (CDCl₃, δ 7.3–7.5 ppm for aromatic protons; δ 3.8 ppm for -CH₂- groups) and FT-IR (C=S stretch ~1100 cm⁻¹) are essential. Mass spectrometry (EI-MS) should confirm the molecular ion peak [M+H]⁺ at m/z 179.3 .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is recommended for purity assessment. Compare retention times with certified reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and handling due to potential respiratory irritancy. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store the compound in amber glass vials at 4°C under inert gas (argon) to prevent oxidation. Dispose of waste via halogenated solvent disposal protocols, adhering to local regulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound in scalable syntheses?

  • Methodological Answer : Conduct a Design of Experiments (DoE) to evaluate variables:

  • Catalyst : Test Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., H₂SO₄) for thioacetylation efficiency.
  • Solvent : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reaction kinetics.
  • Temperature : Optimize between 60–100°C to balance reaction rate and decomposition. Use in-line FT-IR monitoring to track intermediate formation .

Q. How should discrepancies in reported spectral data or physicochemical properties (e.g., melting points) be resolved?

  • Methodological Answer :

  • Data Triangulation : Cross-validate findings with multiple techniques (e.g., DSC for melting points, XRD for crystallinity). For spectral mismatches, replicate experiments under standardized conditions (solvent, temperature, concentration) .
  • Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to identify sources of variation, such as impurities, hydration states, or instrumentation calibration errors. Reference pharmacopeial guidelines for reagent-grade validation to ensure consistency .

Q. What methodologies are suitable for investigating the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with Michaelis-Menten kinetics to determine IC₅₀ values. Include positive controls (e.g., leupeptin) and validate with dose-response curves.
  • Molecular Docking : Perform in silico studies using AutoDock Vina to predict binding affinities to target enzymes (e.g., cysteine proteases). Correlate computational results with experimental IC₅₀ data to refine hypotheses .

Data Presentation and Interpretation

Q. How should researchers structure the discussion of contradictory results in publications?

  • Methodological Answer : Follow a framework that:

  • Contextualizes Findings : Compare results with prior studies (e.g., "While Smith et al. reported a melting point of 85°C, our DSC data indicate 89°C, likely due to differences in crystallization solvents") .
  • Proposes Mechanisms : Hypothesize causes (e.g., stereochemical instability or solvent interactions) and suggest follow-up experiments (e.g., variable-temperature NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.